molecular formula C6H9NO2 B12884264 3-(Propan-2-yl)-1,2-oxazol-5(2H)-one CAS No. 29871-84-9

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one

Cat. No.: B12884264
CAS No.: 29871-84-9
M. Wt: 127.14 g/mol
InChI Key: PESMREVKWHMYGV-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one is a heterocyclic compound featuring a five-membered oxazolone ring substituted with an isopropyl group at position 2. Oxazolones are lactone derivatives of oxazoles, characterized by a ring structure containing both oxygen and nitrogen atoms. This compound’s structure (C₆H₉NO₂) includes a ketone group at position 5 and a propan-2-yl substituent, which influences its physicochemical properties and reactivity.

Properties

CAS No.

29871-84-9

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-propan-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C6H9NO2/c1-4(2)5-3-6(8)9-7-5/h3-4,7H,1-2H3

InChI Key

PESMREVKWHMYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)ON1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-oxo-4-methylpentanenitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in water at temperatures ranging from 0 to 50°C for approximately 2.5 hours. The resulting product is then extracted and purified to obtain the desired isoxazole compound .

Industrial Production Methods: Industrial production of 3-Isopropylisoxazol-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylisoxazol-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Isopropylisoxazol-5(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Oxazolones
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Flash Point (°C) Applications
3-(Propan-2-yl)-1,2-oxazol-5(2H)-one C₆H₉NO₂ Data not found Data not found Data not found Synthetic intermediate
4-Isopropyl-3-methyl-1,2-oxazol-5(2H)-one C₇H₁₁NO₂ 178.72 1.056 61.888 Catalysis, materials
3-Phenyl-1,2-oxazol-5(2H)-one C₉H₇NO₂ Data not found Data not found Data not found Drug precursors

Biological Activity

3-(Propan-2-yl)-1,2-oxazol-5(2H)-one, also known as 5-methyl-4-(propan-2-yl)-1,2-oxazol-3(2H)-one, is an organic compound characterized by its oxazolone structure. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for 3-(propan-2-yl)-1,2-oxazol-5(2H)-one is C7H11NO2C_7H_{11}NO_2, with a molecular weight of approximately 141.17 g/mol. The oxazolone structure contributes to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that 3-(propan-2-yl)-1,2-oxazol-5(2H)-one exhibits notable antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Pathogen Activity Reference
Enterococcus faeciumModerate Inhibition
Staphylococcus aureusSignificant Activity
Escherichia coliLow Activity

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in vitro, suggesting a possible application in treating inflammatory diseases.

Case Study:
A study investigated the effects of 3-(propan-2-yl)-1,2-oxazol-5(2H)-one on human monocytes stimulated with lipopolysaccharides (LPS). The results indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies suggest that 3-(propan-2-yl)-1,2-oxazol-5(2H)-one may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2).

Cell Line IC50 Value (µM) Effect
MCF-70.65Induces apoptosis
SK-MEL-21.20Induces apoptosis

The exact mechanism by which 3-(propan-2-yl)-1,2-oxazol-5(2H)-one exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation pathways. Further studies utilizing molecular docking techniques are necessary to elucidate these interactions fully.

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